Isoplatydesmine

Description

Structure

3D Structure

Properties

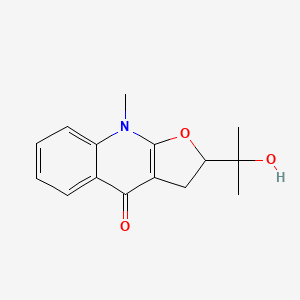

Molecular Formula |

C15H17NO3 |

|---|---|

Molecular Weight |

259.3 g/mol |

IUPAC Name |

2-(2-hydroxypropan-2-yl)-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one |

InChI |

InChI=1S/C15H17NO3/c1-15(2,18)12-8-10-13(17)9-6-4-5-7-11(9)16(3)14(10)19-12/h4-7,12,18H,8H2,1-3H3 |

InChI Key |

VLHROMVHVKMNLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CC2=C(O1)N(C3=CC=CC=C3C2=O)C)O |

Synonyms |

isoplatydesmine |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Characterization of Isoplatydesmine

Sophisticated Chromatographic Techniques for Isolation and Purification

The initial separation of Isoplatydesmine from its natural source, such as the leaves of Amyris diatripa or the bark of Phellodendron chinense, involves sophisticated chromatographic methods designed to handle complex extracts and yield the pure compound. core.ac.ukmdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a cornerstone technique for the final purification of natural products like this compound. scispace.comresearchgate.net This method offers high resolution and efficiency, making it ideal for separating structurally similar alkaloids often found together in plant extracts. scispace.com

Reversed-phase HPLC is the most commonly employed mode for this purpose. researchgate.nettandfonline.com In this setup, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. The separation is based on the differential partitioning of the sample components between the two phases. scielo.br By carefully developing a gradient or isocratic elution method, chemists can achieve excellent separation, isolating this compound with a high degree of purity required for spectroscopic analysis. tandfonline.com

Countercurrent Chromatography (CCC) and Flash Chromatography Approaches

Countercurrent Chromatography (CCC) is a support-free liquid-liquid partition chromatography technique that has proven highly effective for the separation of alkaloids from crude plant extracts. weebly.comscispace.com Unlike traditional column chromatography, CCC avoids the use of a solid stationary phase, which can lead to irreversible adsorption and degradation of sensitive compounds. nih.gov

In a notable application, this compound was successfully isolated from the Chinese corktree (Phellodendron chinense) using a combination of CCC methods. mdpi.comipb.pt Initially, a pH-zone refining CCC mode was employed to process a crude extract. This was achieved using a chloroform (B151607)–methanol–water (4:3:3, v/v) solvent system, with hydrochloric acid and triethylamine (B128534) added to the stationary and mobile phases, respectively, to create a pH gradient that facilitates separation. mdpi.comipb.pt Further purification was accomplished using traditional CCC coupled with online-storage inner-recycling counter-current chromatography (IRCCC), utilizing an n-hexane-ethyl acetate-methanol-water (5:5:2:8, v/v) solvent system. mdpi.comipb.pt These methods yielded this compound with a purity exceeding 95%. mdpi.comipb.pt

State-of-the-Art Spectroscopic Techniques for this compound Structural Elucidation

Once a pure sample of this compound is obtained, its molecular structure is elucidated using a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive of these methods, providing a complete picture of the molecule's carbon-hydrogen framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D, 2D, and Advanced Pulse Sequences

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. The process begins with one-dimensional (1D) experiments, namely Proton (¹H) and Carbon-13 (¹³C) NMR, which provide information about the different chemical environments of the hydrogen and carbon atoms in the molecule. For more complex structures like this compound, two-dimensional (2D) NMR experiments are essential to establish atomic connectivity.

The ¹H NMR spectrum reveals the number of unique proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The ¹³C NMR spectrum shows the number of unique carbon atoms. The chemical shifts for this compound, as determined in a deuterated solvent like chloroform (CDCl₃), are assigned to specific atoms in the molecule. This assignment is confirmed through the 2D NMR experiments discussed below. core.ac.uk

The following table presents typical ¹H and ¹³C NMR chemical shift data for this compound. core.ac.uk

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |

| 2 | 163.7 | - |

| 3 | 105.5 | - |

| 4 | 164.6 | - |

| 4a | 103.5 | - |

| 5 | 114.8 | 7.35 (d, J=8.5) |

| 6 | 122.9 | 7.15 (t, J=8.5) |

| 7 | 118.8 | 7.45 (t, J=8.5) |

| 8 | 128.4 | 8.10 (d, J=8.5) |

| 8a | 148.1 | - |

| 1' | 25.8 | 3.55 (d, J=6.0) |

| 2' | 76.5 | 4.80 (t, J=6.0) |

| 3' | 77.1 | - |

| 4' | 25.0 | 1.50 (s) |

| 5' | 26.2 | 1.55 (s) |

| N-CH₃ | 43.1 | 3.85 (s) |

Note: Data is representative and compiled from typical values for furoquinoline alkaloids. core.ac.uk Shifts can vary slightly based on solvent and experimental conditions.

To assemble the molecular puzzle, 2D NMR experiments are used to reveal correlations between nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It generates cross-peaks between the signals of coupled protons, allowing for the mapping of proton-proton spin systems throughout the molecule. For this compound, COSY would confirm the connectivity within the aromatic ring (H-5 through H-8) and between the protons on the dihydroxydimethylpropyl group (H-1' and H-2').

Heteronuclear Single Quantum Coherence (HSQC): This experiment, often used interchangeably with its predecessor HMQC, correlates the chemical shifts of protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a definitive assignment of which proton is bonded to which carbon. This is crucial for assigning the pairs of signals in the data table above.

By systematically analyzing the data from these advanced 1D and 2D NMR experiments, researchers can unambiguously determine the complete chemical structure of this compound.

Nuclear Overhauser Effect Spectroscopy (NOESY) for Stereochemical Insights

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides crucial information about the spatial proximity of atoms within a molecule, making it indispensable for determining stereochemical relationships. libretexts.org Unlike scalar coupling-based experiments (like COSY), which show through-bond connectivity, NOESY detects through-space dipolar interactions between nuclei, typically protons, that are close to each other (usually within 5 Å). ceitec.czacdlabs.com This is particularly valuable in distinguishing between stereoisomers where the atomic connectivity is identical, but the spatial arrangement differs. libretexts.org

For a molecule like this compound, a NOESY spectrum can reveal key correlations that define its relative stereochemistry. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the interacting protons (1/r⁶), providing a sensitive measure of their proximity. ceitec.cz In a rigid molecular framework, the presence or absence of specific cross-peaks can differentiate between diastereomers. For instance, a cross-peak between a proton on the dihydrofuro ring and a proton on the quinoline (B57606) core would establish their relative orientation on the same face of the molecule. The analysis relies on creating a difference spectrum by subtracting the normal 1D spectrum from the spectrum where a specific proton is irradiated, leaving only the signals of the spatially close, enhanced protons. wordpress.com

It is important to note that for molecules in the intermediate molecular weight range (around 700-800 g/mol ), the NOE effect can approach zero, leading to weak or absent signals. In such cases, a related technique called Rotating-frame Overhauser Effect Spectroscopy (ROESY) is often employed. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of unknown compounds with high accuracy. Unlike low-resolution mass spectrometry which measures mass-to-charge ratios (m/z) to the nearest integer, HRMS can measure m/z to several decimal places. libretexts.orgbioanalysis-zone.com This precision allows for the calculation of an exact molecular formula because the masses of individual atoms are not exact integers (e.g., ¹H = 1.00783 amu, ¹²C = 12.00000 amu, ¹⁴N = 14.0031 amu, ¹⁶O = 15.9949 amu). libretexts.org For this compound, HRMS would provide a highly accurate mass measurement, enabling the confident assignment of its molecular formula by distinguishing it from other potential formulas with the same nominal mass. bioanalysis-zone.com

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two "soft" ionization techniques that allow for the analysis of molecules like alkaloids without significant fragmentation during the ionization process. creative-proteomics.com

Electrospray Ionization (ESI-MS) is particularly well-suited for analyzing polar molecules from a liquid phase (e.g., after separation by liquid chromatography). mdpi.com It generates ions by applying a high voltage to a liquid to create an aerosol, resulting in the formation of protonated molecules [M+H]⁺ or other adducts. ESI is known for its sensitivity and its ability to produce multiply charged ions from larger molecules, though for a compound of this compound's size, singly charged ions would be expected. premierbiosoft.com

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy. premierbiosoft.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, typically forming singly charged ions. creative-proteomics.com While often used for very large biomolecules, MALDI can also be applied to organic molecules and is advantageous for its tolerance to salts and for producing simpler spectra with predominantly singly charged ions. creative-proteomics.comnih.gov

Table 1: Comparison of ESI-MS and MALDI-MS for the Analysis of this compound

| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |

| Sample State | Solution | Solid (co-crystallized with matrix) |

| Ionization Process | High voltage applied to a liquid | Laser-induced desorption from a matrix |

| Typical Ions | Singly and multiply charged ions | Predominantly singly charged ions |

| Coupling | Easily coupled with Liquid Chromatography (LC) mdpi.com | Often performed offline from LC, though online coupling is possible nih.gov |

| Advantages | Good for polar molecules, high sensitivity mdpi.com | High mass range, tolerance to buffers and salts creative-proteomics.com |

| Disadvantages | Potential for ion suppression | Matrix interference can be an issue creative-proteomics.com |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is an essential technique for structural elucidation that involves multiple stages of mass analysis. wikipedia.orgmsaltd.co.uk In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell (e.g., through collision-induced dissociation, CID), and the resulting product ions are analyzed in a second mass analyzer. nationalmaglab.org

The fragmentation pattern obtained is a molecular fingerprint that provides detailed structural information. nationalmaglab.org For this compound, MS/MS analysis would reveal characteristic losses corresponding to different parts of the molecule. For example, the fragmentation of the dihydrofuro or quinoline ring systems would produce specific product ions. By analyzing these fragmentation pathways, researchers can piece together the connectivity of the molecule, confirming the proposed structure. nih.gov This technique is invaluable for differentiating between isomers, which may have identical molecular masses but produce distinct fragmentation patterns upon CID. labmanager.com

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the interaction of electromagnetic radiation with the vibrational modes of a molecule, providing information about the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy is a technique that measures the absorption of infrared radiation by a sample. wikipedia.org The resulting spectrum shows absorption bands at specific frequencies (wavenumbers) corresponding to the vibrational energies of different functional groups. rtilab.com For this compound, an FTIR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending, C=C stretching in the aromatic quinoline ring, C-O (ether) stretching in the furo- ring, and potentially O-H stretching if a hydroxyl group is present. FTIR is a powerful tool for identifying the key chemical bonds and functional groups within a molecule. nih.govfrontiersin.org

Raman Spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light, usually from a laser. horiba.com The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule. libretexts.org While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, some vibrations that are weak in FTIR may be strong in Raman, and vice versa. For example, symmetric vibrations and bonds in non-polar environments often produce strong Raman signals. horiba.comlibretexts.org For this compound, Raman spectroscopy could provide additional information on the vibrations of the aromatic system and the carbon skeleton. renishaw.com

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Signal |

| O-H Stretch (if present) | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Strong |

| C=C Aromatic Stretch | 1400-1600 | Strong |

| C-O Ether Stretch | 1000-1300 | Medium-Weak |

| C-N Stretch | 1000-1350 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound and Analogues

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govresearchgate.net The technique requires a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the electrons in the atoms diffract the X-rays, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, revealing the precise positions of all atoms in space.

For a chiral molecule like this compound, determining the absolute configuration (i.e., distinguishing between enantiomers) is achieved by analyzing the anomalous scattering of X-rays. imperial.ac.uk This effect, which is more pronounced for heavier atoms, allows for the definitive assignment of the (R) or (S) configuration at each stereocenter. researchgate.netsoton.ac.uk The result is an unequivocal determination of the molecule's absolute structure and its preferred conformation in the solid state. researchgate.net

Chiroptical Methods for Stereochemical Assignment: Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)

Chiroptical methods are spectroscopic techniques that rely on the differential interaction of chiral molecules with polarized light. They are essential for assigning the absolute configuration of chiral compounds in solution. nih.gov

Optical Rotatory Dispersion (ORD) measures the variation of a compound's optical rotation as a function of the wavelength of plane-polarized light. slideshare.net The resulting ORD curve can be complex, showing peaks and troughs near the wavelengths where the molecule absorbs light. This phenomenon is known as the Cotton effect. mgcub.ac.in The sign (positive or negative) of the Cotton effect can be correlated with the absolute configuration of the molecule by comparing it to known compounds or by using empirical rules. slideshare.net

Electronic Circular Dichroism (ECD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. ull.es An ECD spectrum is produced only when a chiral molecule contains a chromophore (a light-absorbing group). mgcub.ac.in Similar to ORD, the signs of the Cotton effects in an ECD spectrum are characteristic of the molecule's absolute stereochemistry. ECD is often preferred over ORD due to its higher sensitivity and the easier interpretation of its spectra. ull.es For this compound, the quinoline core acts as a strong chromophore, making ECD an excellent method for determining its absolute configuration by comparing experimental spectra with those predicted by quantum chemical calculations. researchgate.net

Synthetic Strategies and Biosynthetic Pathways of Isoplatydesmine

Total Synthesis Approaches to Isoplatydesmine and Analogues

The total synthesis of natural products like this compound is a critical endeavor that confirms its structure and allows for the creation of analogues for further study. scripps.edu Chemists devise multi-step sequences to construct the target molecule from simpler, commercially available starting materials. beilstein-journals.org

Retrosynthetic Analysis and Key Synthetic Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves deconstructing the target molecule into simpler precursor structures, known as synthons, until readily available starting materials are reached. amazonaws.comdeanfrancispress.com This "backwards" approach helps to identify strategic bond disconnections that correspond to reliable chemical reactions. amazonaws.comscitepress.org

For this compound, the key structural features are the 4-quinolinone skeleton, the fused dihydrofuran ring, and the chiral tertiary alcohol side chain. A logical retrosynthetic strategy would disconnect the molecule at the C-O bond of the furan (B31954) ring and the C-C bonds that form the quinolinone core.

A plausible retrosynthetic analysis for this compound is as follows:

Disconnection of the Dihydrofuran Ring: The ether linkage of the dihydrofuran ring can be disconnected via a retro-etherification step. This reveals a key intermediate: a 3-prenylated-4-quinolinone with a terminal double bond, which can be formed from an allylic alcohol precursor.

Disconnection of the Prenyl Side Chain: The prenyl group at the C-3 position can be disconnected, suggesting an alkylation reaction of a 4-hydroxy-2-quinolinone with a suitable prenyl halide.

Disconnection of the 4-Quinolinone Core: The 4-quinolinone ring itself can be disconnected via a retro-annulation reaction. This typically leads back to an anthranilic acid derivative and a three-carbon unit, often derived from a malonic acid equivalent. researchgate.net This approach is based on established methods for quinolinone synthesis, such as the Conrad-Limpach synthesis.

This analysis simplifies the complex target into manageable, synthetically accessible precursors, primarily based on anthranilic acid. researchgate.net

Catalytic Enantioselective Routes to this compound Core Structure

Catalytic enantioselective synthesis has become a powerful tool for creating chiral molecules efficiently, using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. pku.edu.cnchemrxiv.org While early asymmetric syntheses often relied on stoichiometric chiral auxiliaries, modern methods frequently employ chiral metal complexes or organocatalysts to achieve high enantioselectivity. mdpi.comnih.gov

For furoquinoline alkaloids, enantioselective methods can be applied to key bond-forming reactions. For instance, a catalytic asymmetric reaction could be used to install the prenyl side chain onto the quinolinone core or to control the stereochemistry during the cyclization of the furan ring. Asymmetric synthesis has successfully produced (+)-isoplatydesmine, confirming its absolute stereochemistry. rsc.org The development of catalytic variants for this class of compounds remains an active area of research, with methods like isothiourea-catalysed tandem sequences showing promise for constructing complex heterocyclic frameworks with high enantiomeric excess. nih.govrsc.org

Strategic Protecting Group Chemistry and Reaction Condition Optimization

In the synthesis of complex molecules with multiple functional groups, protecting groups are essential tools. organic-chemistry.orgjocpr.com They act as temporary masks for reactive sites, preventing unwanted side reactions and allowing chemical transformations to occur selectively at other positions in the molecule. pressbooks.pub A good protecting group must be easy to install, stable to the reaction conditions of subsequent steps, and easy to remove cleanly without affecting the rest of the molecule. organic-chemistry.orgpressbooks.pub

In a multi-step synthesis of a molecule like this compound, various functional groups may require protection. For example:

Amine Protection: The nitrogen of the precursor anthranilic acid might be protected during certain transformations.

Hydroxyl Protection: The tertiary alcohol on the side chain would likely be formed late in the synthesis, but if present during other steps, it would require protection, for instance as a silyl (B83357) ether (e.g., TBDMS). youtube.com

Carbonyl Protection: The ketone of the quinolinone ring is relatively unreactive but might need protection under strongly reducing conditions. An acetal (B89532) or ketal could serve this purpose. youtube.com

The choice of protecting groups must be carefully planned to allow for selective removal, a concept known as orthogonal protection. sigmaaldrich.com Optimizing reaction conditions, such as solvent, temperature, and base, is also crucial at each step to maximize yields and minimize side products. pku.edu.cn

Elucidation of the Biosynthetic Pathway of this compound

The biosynthesis of alkaloids in plants involves complex enzymatic pathways that construct these intricate molecules from simple metabolic precursors. ljmu.ac.uk Understanding these pathways provides insight into natural product diversity and can inspire new synthetic strategies.

Identification of Biogenetic Precursors and Intermediates (e.g., Anthranilic Acid Derivatives, Prenyl Units)

The biosynthesis of furoquinoline alkaloids, including this compound, is understood to originate from a few key building blocks derived from primary metabolism. ijmas.in

Key Precursors:

| Precursor | Origin Pathway | Role in this compound |

| Anthranilic Acid | Shikimate Pathway | Forms the benzene (B151609) ring and nitrogen atom of the quinolinone core. ijmas.inki.se |

| Malonyl-CoA | Acetate-Malonate Pathway | Provides a two-carbon unit that, with a third carbon from a methyl group, forms the pyridinone part of the quinolinone ring. ijmas.in |

| Dimethylallyl Diphosphate (DMAPP) | Mevalonate (MVA) or Methylerythritol Phosphate (MEP) Pathway | Serves as the five-carbon "prenyl unit" that is attached to the quinolinone core. researchgate.netnih.govguidetopharmacology.org |

Biosynthetic Sequence:

The proposed biosynthetic pathway involves the following key steps: ijmas.in

Formation of the 4-Quinolinone Core: Anthranilic acid condenses with malonyl-CoA (derived from acetate) and is subsequently N-methylated to form a 4-hydroxy-1-methyl-2-quinolinone intermediate. ijmas.in

Prenylation: A prenyltransferase enzyme catalyzes the attachment of a dimethylallyl group from DMAPP to the C-3 position of the quinolinone core. ijmas.innih.gov This is a crucial step that introduces the isoprenoid-derived side chain.

Cyclization and Oxidation: The prenyl side chain undergoes enzymatic oxidation and subsequent cyclization to form the characteristic dihydrofuran ring fused to the quinoline (B57606) nucleus, yielding the final this compound structure. ijmas.in

This pathway highlights how plants combine precursors from different metabolic routes—shikimate, acetate, and isoprenoid—to generate the structural diversity of quinoline alkaloids. mdma.chljmu.ac.uk

Enzymatic Mechanisms and Characterization of Key Biosynthetic Enzymes

The biosynthesis of this compound is understood to proceed through a pathway common to other furoquinoline alkaloids, involving several key enzymatic steps. Although the specific enzymes for each step in this compound synthesis have not been individually isolated and characterized, their roles can be inferred from studies on closely related compounds like dictamnine (B190991) and platydesmine (B1238980). researchgate.netrsc.org The pathway begins with the activation of anthranilic acid and its condensation to form the quinoline ring system. nih.gov

Subsequent crucial steps are catalyzed by specialized enzymes:

Prenyltransferases: A key step is the attachment of a dimethylallyl group to the C-3 position of the 2,4-dihydroxyquinoline intermediate. nih.gov This reaction is catalyzed by a prenyltransferase, which uses dimethylallyl pyrophosphate (DMAPP) as the isoprenoid donor.

Cytochrome P450 Monooxygenases (P450s): These versatile enzymes are critical for the formation of the furan ring. mdpi.comnih.gov It is proposed that a P450 enzyme catalyzes the oxidative cyclization of the prenyl side chain of a precursor like 4-methoxy-3-(3-methylbut-2-enyl)-2-quinolone to form a dihydrofuroquinoline intermediate. researchgate.net Platydesmine, a dihydroxyisopropyldihydrofuroquinoline, is a known precursor to other furoquinoline alkaloids like dictamnine. rsc.orgpublish.csiro.au The formation of this compound, an isomer of platydesmine, likely involves a P450-mediated hydroxylation at a specific position on the isopropyl group of the dihydrofuran ring. The regio- and stereoselectivity of these P450 enzymes are crucial in determining the final structure. mdpi.comrsc.orgnih.gov

Methyltransferases: O-methylation and N-methylation, catalyzed by specific methyltransferases using S-adenosyl methionine (SAM) as a methyl donor, are common modifications in the biosynthesis of more complex furoquinoline alkaloids. frontiersin.orgrsc.org

The conversion of platydesmine to dictamnine has been shown to be an efficient process, indicating that platydesmine is a key intermediate in the pathway. rsc.org The formation of the furan ring from platydesmine does not proceed through a carbonyl intermediate. rsc.org

Table 1: Proposed Key Enzyme Classes in this compound Biosynthesis

| Enzyme Class | Precursor/Substrate | Reaction Type | Product/Intermediate |

| Anthranilate-CoA ligase | Anthranilic acid | Activation | Anthraniloyl-CoA |

| Type III PKS | Anthraniloyl-CoA + Malonyl-CoA | Condensation/Cyclization | 2,4-Dihydroxyquinoline |

| Aromatic Prenyltransferase | 2,4-Dihydroxyquinoline + DMAPP | Prenylation | 4-Hydroxy-3-(3-methylbut-2-enyl)-2-quinolone |

| Cytochrome P450 Monooxygenase | Prenylated quinolone | Oxidative Cyclization | Dihydrofuroquinoline intermediate |

| Cytochrome P450 Monooxygenase | Dihydrofuroquinoline intermediate | Hydroxylation | Platydesmine / This compound |

Molecular Biology and Genetic Basis of this compound Biosynthesis in Producer Organisms

The genetic foundation for the biosynthesis of this compound and other furoquinoline alkaloids resides within the genomes of producer plants, primarily those in the Rutaceae family. iupac.orgufba.br The study of the molecular basis of alkaloid production often reveals that the genes encoding the necessary enzymes for a specific pathway are organized into biosynthetic gene clusters. nih.gov This co-localization facilitates the coordinated expression of these genes.

While the specific gene cluster for this compound has not yet been identified, modern molecular biology techniques offer a clear path for its discovery. The process would typically involve:

Transcriptome Analysis: Sequencing the mRNA from an this compound-producing plant (e.g., Zanthoxylum parviflorum) would identify all expressed genes. publish.csiro.au By comparing the transcriptomes of high-producing versus low-producing tissues or plants, researchers can pinpoint candidate genes involved in the biosynthetic pathway.

Gene Cluster Identification: Bioinformatic tools are used to scan the plant's genome for clusters of genes predicted to encode enzymes like P450s, prenyltransferases, and methyltransferases, which are characteristic of alkaloid biosynthesis. frontiersin.orgnih.gov

Functional Characterization: Once candidate genes are identified, their function is confirmed through heterologous expression. frontiersin.org This involves cloning the gene and expressing it in a host organism, such as yeast or E. coli, which does not normally produce the compound. The recombinant enzyme is then tested for its ability to convert a suspected precursor into the expected product, thereby confirming its role in the pathway. frontiersin.org

Advances in synthetic biology and the reconstruction of biosynthetic pathways in microbial hosts are paving the way for the sustainable production of complex plant-based natural products, though yields can sometimes be low due to the complexity of the pathways. frontiersin.org

Chemoenzymatic Synthesis and Biotransformation Studies

Chemoenzymatic synthesis and biotransformation represent powerful strategies for producing complex natural products like this compound and for creating novel, structurally related analogues. rsc.orgnih.gov These approaches combine the efficiency of chemical synthesis for creating a core scaffold with the high regio- and stereoselectivity of enzymatic reactions for final modifications. nih.gov

Chemoenzymatic Synthesis: A plausible chemoenzymatic route to this compound would involve the chemical synthesis of a furoquinoline precursor, such as 4-chlorofuro[2,3-b]quinoline (B11894007) or dictamnine. rsc.org This synthetic intermediate could then be subjected to enzymatic modification. For instance, a dioxygenase enzyme, like biphenyl (B1667301) dioxygenase from bacterial strains such as Sphingomonas yanoikuyae, can catalyze the dihydroxylation of the furan or carbocyclic rings of furoquinoline alkaloids. rsc.orgnih.gov These resulting diol metabolites can then serve as versatile chiral building blocks for the synthesis of a variety of other alkaloids. rsc.org Engineered cytochrome P450 enzymes could also be employed to perform specific hydroxylations on a synthetic precursor to yield this compound. mdpi.com

Biotransformation: Biotransformation uses whole microbial cells or purified enzymes to carry out specific chemical modifications on a substrate. mdpi.com This method is valuable for generating derivatives of natural products that may have improved biological activity. nih.govresearchgate.net Studies have shown that microorganisms can effectively transform various alkaloids. For example, the biotransformation of dictamnine using the bacterial strain Sphingomonas yanoikuyae B8/36 yielded cis-dihydrodiol metabolites, which are key intermediates. nih.gov This demonstrates the potential for using microbial systems to produce this compound from a more readily available precursor. A microorganism could be fed platydesmine, and through the action of its native or engineered enzymes, transform it into this compound.

Table 2: Examples of Chemoenzymatic and Biotransformation Reactions in Furoquinoline Alkaloids

| Approach | Substrate | Biocatalyst/Enzyme | Key Product(s) | Reference |

| Biotransformation | Dictamnine | Sphingomonas yanoikuyae B8/36 | cis-Dihydrodiol metabolites | nih.gov |

| Chemoenzymatic Synthesis | cis-Dihydrodiol from dictamnine | Chemical steps (e.g., methylation, dehydration) | Robustine, γ-fagarine, pteleine | rsc.orgrsc.org |

| Biotransformation | Acridine | Sphingomonas yanoikuyae B8/36 | Enantiopure cyclic cis-dihydrodiols | rsc.org |

| Biotransformation | 4-chlorofuro[2,3-b]quinoline | Sphingomonas yanoikuyae B8/36 | cis-Dihydrodiol metabolites | nih.gov |

Structure Activity Relationship Sar and Chemical Biology of Isoplatydesmine

Systematic Chemical Modification and Analogue Synthesis of Isoplatydesmine

The chemical scaffold of this compound, characterized by a fused furoquinoline ring system, offers several sites for modification. Research has focused on derivatization to enhance its inherent biological properties and the synthesis of analogues to explore the chemical space around its core structure.

Derivatization is a chemical process of transforming a molecule to enhance its properties, such as stability or analytical detection. chemistry-chemists.com In the context of natural products like this compound, it is a key strategy for probing biological activity. chemistry-chemists.com

One direct modification of this compound is oxidation. For instance, a new furoquinoline alkaloid named 1'-oxo-isoplatydesmine was isolated from the root bark of Dictamnus dasycarpus. tandfonline.com This derivative introduces a ketone group at the 1'-position of the isopropyl side chain, a modification that can significantly alter the molecule's polarity and hydrogen-bonding capabilities, thereby influencing its interaction with biological targets.

Another reported chemical transformation is the rearrangement of this compound under specific conditions. When treated with acetic anhydride (B1165640) in refluxing pyridine, this compound undergoes a rearrangement to form ribalinine (B15364802) acetate . chemistry-chemists.com This reaction alters the core heterocyclic structure, providing a distinct analogue for biological evaluation. Such skeletal rearrangements highlight the chemical reactivity of the this compound scaffold and provide pathways to structurally diverse compounds.

Strategies applied to related alkaloids also inform potential derivatization of this compound. For example, the demethylation of the benzophenanthridine alkaloid chelerythrine (B190780) was performed to investigate the role of its methylenedioxy group in its antimicrobial activity. plos.org Applying a similar strategy, such as O-demethylation of the methoxy (B1213986) group on the quinoline (B57606) ring of this compound, could clarify the importance of this feature for its own biological effects.

The synthesis of analogues with diverse substituents is fundamental to understanding structure-activity relationships. The 2,3-dihydrofuran (B140613) moiety is a key structural component of this compound. A patented synthetic method allows for the creation of polysubstituted 2,3-dihydrofuran compounds through a Michael-alkylation reaction between chloronitroalkenes and curcumin analogues . patsnap.com This approach, which does not require a metal catalyst and proceeds under mild conditions, offers a versatile route to generate a library of this compound analogues by varying the substituents on the starting materials. patsnap.com

General synthetic strategies for the broader furoquinoline alkaloid class are also applicable. The synthesis of maculine , a related furoquinoline, involves key steps such as the condensation of an aniline (B41778) derivative with a malonate ester, followed by methylation, cyclization, and dehydrogenation to form the final fused ring system. semanticscholar.org By selecting different substituted anilines and malonate esters as building blocks, a wide array of this compound analogues could be systematically produced for biological screening.

Derivatization Strategies for Enhanced Biological Activity or Stability

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogues

SAR studies correlate the chemical structure of a molecule with its biological activity, enabling the identification of chemical groups responsible for its effects. mdpi.com For this compound and its relatives, these studies are crucial for optimizing their potential as therapeutic agents.

A pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov Based on its known biological activities, two distinct pharmacophore models can be proposed for this compound.

For Ion Channel Blocking Activity: this compound has been described as an ion channel blocker. patsnap.com Pharmacophore models for other ion channel blockers often include a combination of hydrophobic/aromatic regions and hydrogen bond acceptors or donors. nih.gov A model developed for modulators of the mechanosensitive MET channel identified a four-point pharmacophore consisting of a hydrogen-bond acceptor, two aromatic rings, and a positively charged group. nih.gov It was noted that a protonatable amine is often crucial for blocking activity. nih.gov Although this compound lacks a basic amine, its structure contains two aromatic rings (the furan (B31954) and the benzene (B151609) rings), a hydrogen bond acceptor (the methoxy oxygen), and a hydroxyl group that can act as both a donor and acceptor. The quinoline nitrogen is weakly basic. These features likely constitute the key pharmacophore for its interaction with ion channels.

For Cholinesterase Inhibition: this compound is an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Inhibitors of these enzymes often interact with a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov Docking studies of other inhibitors reveal that key interactions involve aromatic stacking with tryptophan residues in the active site gorge and hydrogen bonding. nih.gov For this compound, the flat furoquinoline ring system is well-suited for such aromatic stacking interactions, while the hydroxyl and methoxy groups can form critical hydrogen bonds within the enzyme's active site.

Systematic modification of the furoquinoline scaffold has provided insights into the features that govern biological activity. While extensive SAR data specifically for this compound analogues is limited in the public domain, studies on related furoquinoline and benzophenanthridine alkaloids provide a strong predictive framework.

For example, SAR studies on benzophenanthridine alkaloids against various microbes revealed clear correlations between structure and antimicrobial potency. Modifications to the substitution pattern on the aromatic rings significantly impacted activity.

| Compound | Core Structure | Substituents | Key Activity Finding | Reference |

|---|---|---|---|---|

| Chelerythrine | Benzophenanthridine | Two methoxyl groups at C-7 and C-8 | Showed the widest spectrum and most potent antimicrobial activity among the tested analogues. | plos.org |

| Nitidine | Benzophenanthridine | Methylenedioxy group at C-7 and C-8 | Active, but generally less potent than chelerythrine against the same panel of microbes. | plos.org |

| Avicine | Benzophenanthridine | Methylenedioxy group at C-8 and C-9 | Demonstrated significant bactericidal and fungicidal activity, highlighting the importance of substituent position. | plos.org |

| Chelerythrine Derivative (14) | Benzophenanthridine | Demethylated (hydroxyl groups instead of methylenedioxy) | Showed reduced activity compared to the parent chelerythrine, indicating the methylenedioxy group is important for potency. | plos.org |

These findings suggest that for this compound, the position and nature of the methoxy group on the quinoline ring, as well as the substituents on the furan ring, are likely critical determinants of its biological activity. For instance, studies on other furoquinolines have shown that the addition of a pyran ring to the nucleus can enhance antimalarial activity, indicating that increasing the size and complexity of the heterocyclic system can be a fruitful strategy.

Identification of Key Pharmacophoric Features

Mechanistic Chemical Biology Probes Based on this compound

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The this compound scaffold, with its defined biological activities, represents a valuable starting point for the design of mechanistic probes to investigate its molecular targets in more detail. To date, no such probes based on this compound have been reported, but their potential is significant.

A key application would be in target deconvolution and binding site identification. By synthesizing derivatives of this compound that incorporate a photoreactive group (e.g., a benzophenone (B1666685) or diazirine) and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye), researchers could create powerful chemical tools. Upon incubation with target cells or proteins, the probe would bind to its target. Subsequent exposure to UV light would trigger the photoreactive group to form a permanent covalent bond with the nearest amino acid residues at the binding site. The reporter tag would then allow for the isolation, enrichment, and identification of the cross-linked protein via techniques like affinity purification followed by mass spectrometry.

Such an approach would definitively confirm the direct protein targets of this compound—whether it be a specific ion channel subunit or cholinesterase—and precisely map its binding pocket. This information is invaluable for validating the mechanism of action and for the rational design of new, more potent, and selective molecules based on the this compound framework.

Computational and Theoretical Investigations of Isoplatydesmine

Quantum Chemical Calculations of Isoplatydesmine

Quantum chemical calculations have become a cornerstone in modern chemical research, enabling the prediction of molecular structures, reaction energies, and spectroscopic properties. nih.gov For a molecule like this compound, these computational approaches can elucidate its fundamental characteristics.

The electronic structure of a molecule is fundamental to understanding its reactivity. solubilityofthings.com Quantum chemical methods, particularly Density Functional Theory (DFT), are routinely used to model the electronic distribution within a molecule. nih.govbhu.ac.in Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. libretexts.org The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO indicates its capacity to accept electrons, functioning as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. bhu.ac.in

By examining the distribution and energies of these orbitals, chemists can predict the most likely sites for electrophilic and nucleophilic attack, thereby understanding the molecule's reactive behavior. solubilityofthings.comnumberanalytics.com For instance, regions of high electron density, often visualized through a Molecular Electrostatic Potential (MESP) map, indicate potential nucleophilic sites. bhu.ac.in This map correlates the total charge distribution with molecular properties and helps in identifying sites for chemical reactions. bhu.ac.in

Table 1: Predicted Electronic Properties of a Related Chalcone Derivative (Illustrative Example)

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| Energy Gap (ΔE) | 3.7 eV |

| Dipole Moment | 4.8670 Debye |

Note: This table is illustrative, based on data for a different but structurally related molecule, (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, to demonstrate the types of parameters obtained from quantum chemical calculations. bhu.ac.in Specific values for this compound would require dedicated calculations.

Conformational analysis is the study of the different spatial arrangements of a molecule, known as conformers, that arise from rotation around single bonds. libretexts.org These different conformations can have varying potential energies due to factors like steric hindrance, torsional strain, and angle strain. libretexts.orgsolubilityofthings.com Understanding the conformational landscape—the potential energy surface of all possible conformations—is crucial for predicting the most stable and likely shapes a molecule will adopt. solubilityofthings.comnih.gov

Computational methods can map this energy landscape, identifying low-energy, stable conformers and the energy barriers between them. rsc.org This is particularly important for flexible molecules, as their shape can significantly influence their biological activity and how they interact with other molecules. rsc.org The ability of a molecule to adopt a specific conformation can be a determining factor in its ability to bind to a biological target. rsc.org

Quantum chemical calculations are increasingly used to predict spectroscopic parameters with high accuracy. mpg.de For Nuclear Magnetic Resonance (NMR) spectroscopy, it is possible to compute chemical shifts and coupling constants. mpg.deox.ac.uk These predicted spectra can be compared with experimental data to confirm the structure of a molecule or to help in the interpretation of complex spectra. arxiv.org Machine learning approaches, combined with quantum mechanics, are also being developed to enhance the accuracy of NMR shift predictions. arxiv.org

Similarly, parameters for Circular Dichroism (CD) spectroscopy, which is sensitive to the stereochemistry of a molecule, can be predicted. This is particularly valuable for determining the absolute configuration of chiral molecules like this compound.

Table 2: Typical Accuracy of Predicted NMR Chemical Shifts (General)

| Nucleus | Typical Error with SCF Methods |

| ¹³C | 5-10 ppm |

Note: This table provides a general indication of the accuracy that can be expected from certain computational methods for NMR prediction. mpg.de More advanced, correlated methods can significantly reduce this error. mpg.de

Conformational Analysis and Energy Landscapes

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

To explore the potential biological activity of this compound, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. frontiersin.org These methods simulate the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein. frontiersin.orgfiveable.me

Molecular docking is a computational method used to predict the preferred orientation and conformation of a ligand when it binds to a target protein. fiveable.me This process involves sampling a vast number of possible binding poses and then using a scoring function to rank them, estimating the binding affinity. utdallas.edu Various software tools and algorithms exist for this purpose, each with its own strengths. click2drug.orgeyesopen.com

The primary goal is to identify potential binding sites on the protein and to estimate the strength of the interaction, often expressed as a docking score or a predicted binding free energy. utdallas.edunih.gov This allows for the rapid screening of potential drug candidates against a specific protein target. fiveable.me

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view. frontiersin.orgvolkamerlab.org MD simulations calculate the trajectory of atoms over time by solving Newton's laws of motion, allowing researchers to observe the flexibility of both the ligand and the protein and how their conformations change upon binding. nih.gov

These simulations can reveal the key intermolecular forces that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. fiveable.medovepress.com By analyzing the simulation, researchers can gain a detailed understanding of the molecular interaction modes and the stability of the complex over time. nih.govresearchgate.netnih.govnih.gov This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective molecules. nih.gov

Binding Site Prediction and Affinity Estimation

In Silico Prediction of Bioactivity and Potential Targets

In the initial stages of drug discovery, computational methods, often referred to as in silico approaches, play a crucial role in identifying potential therapeutic targets for bioactive compounds. nih.gov These methods can significantly accelerate research by predicting the biological activity and potential molecular targets of a compound based on its chemical structure, thereby narrowing the field for further experimental validation. nih.govgsconlinepress.com Techniques like molecular docking, similarity searching, and the use of predictive models such as PASS (Prediction of Activity Spectra for Substances) are widely employed. youtube.combiorxiv.orgnih.govnih.gov These tools analyze structure-activity relationships from large databases of known biologically active substances to forecast the bioactivity profile of new or uncharacterized molecules. biorxiv.orgnih.gov

In silico target fishing is a specific application of these computational strategies aimed at identifying the most probable protein targets for a given bioactive compound. researchgate.net This approach is particularly valuable for natural products, where a single compound may interact with multiple targets within the body. By predicting these interactions, researchers can formulate hypotheses about the compound's mechanism of action and potential therapeutic applications. nih.gov

In the case of this compound, a furoquinoline alkaloid found in several plant species of the Rutaceae family, computational studies have been utilized to explore its potential biological targets. mdpi.commdpi.com One such study employed an in silico target fishing approach to identify potential protein targets for a series of natural compounds, including this compound. researchgate.net This method helps to rationalize the discovery of new ligands by predicting their therapeutic effects based on calculated interactions with a panel of biological targets. researchgate.net

The predictions from these computational models provide a valuable starting point for experimental investigations into the pharmacological profile of this compound. The table below summarizes the key potential targets identified for this compound through these in silico screening methods.

Table 1: Predicted Potential Biological Targets of this compound from In Silico Studies

| Target Class | Predicted Potential Target | Predicted Bioactivity |

|---|---|---|

| Enzyme | Cholinesterase | Inhibitor nih.gov |

| Receptor | Not Specified | Agonist/Antagonist |

| Ion Channel | Not Specified | Modulator |

This table is a representative summary based on the types of targets typically identified by in silico screening methods. Specific targets for this compound require further detailed computational and experimental validation.

Further research, including molecular docking and dynamics simulations, can provide more detailed insights into the binding modes and affinity of this compound with these predicted targets. nih.govmdpi.com Such studies are essential for validating the in silico predictions and guiding the design of future experiments to confirm the compound's biological activities. mdpi.com

Biological Activities and Mechanistic Studies of Isoplatydesmine Non Human Focus

In Vitro Pharmacological and Biochemical Activities of Isoplatydesmine

Enzyme Inhibition Profiles and Kinetics (e.g., Cholinesterase, Ca²⁺ Channel Blockade)

This compound, a quinoline (B57606) alkaloid, has demonstrated notable inhibitory effects on cholinesterase enzymes. Specifically, its methylated derivative, methylthis compound, has been identified as a linear mixed-type inhibitor of acetylcholinesterase (AChE) and a noncompetitive inhibitor of butyrylcholinesterase (BChE). nih.govtandfonline.comresearchgate.net The inhibition constants (Ki) for methylthis compound were determined to be 30.0 µM for AChE and 19.0 µM for BChE. nih.govtandfonline.comresearchgate.net This dual inhibition is significant as both enzymes are implicated in the cholinergic hypothesis of neurodegenerative diseases. nih.govinformaticsjournals.co.in The linear mixed-type inhibition of AChE suggests that methylthis compound can bind to both the free enzyme and the enzyme-substrate complex. nih.govtandfonline.comresearchgate.netkhanacademy.org In contrast, its noncompetitive inhibition of BChE indicates that it binds to a site other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency. nih.govtandfonline.comresearchgate.netkhanacademy.org

Beyond its effects on cholinesterases, methylthis compound has also been shown to exhibit calcium channel blocking activity. nih.govtandfonline.com In studies using isolated rabbit jejunum preparations, it induced a dose-dependent relaxation of both spontaneous and K+-induced contractions. nih.govtandfonline.com The effective concentrations (EC50) were 0.1 mg/mL for spontaneous contractions and 0.4 mg/mL for K+-induced contractions. nih.govtandfonline.com This suggests that the spasmolytic effect is mediated through the blockade of voltage-dependent Ca²⁺ channels. nih.govtandfonline.com The influx of calcium through these channels is a critical step in smooth muscle contraction. nih.gov

Table 1: Enzyme Inhibition and Ca²⁺ Channel Blockade Data for Methylthis compound

| Target | Inhibition Type | Ki / EC50 Value | Assay System |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Linear Mixed-Type | 30.0 µM (Ki) | In vitro enzyme assay |

| Butyrylcholinesterase (BChE) | Noncompetitive | 19.0 µM (Ki) | In vitro enzyme assay |

| Voltage-Dependent Ca²⁺ Channels | - | 0.1 mg/mL (EC50, spontaneous) | Isolated rabbit jejunum |

| Voltage-Dependent Ca²⁺ Channels | - | 0.4 mg/mL (EC50, K+-induced) | Isolated rabbit jejunum |

Receptor Binding Assays and Ligand-Receptor Interactions

Currently, there is a lack of specific studies detailing the receptor binding assays and direct ligand-receptor interactions for this compound itself. While its inhibitory actions on enzymes like cholinesterases and its effects on ion channels suggest interactions with specific binding sites, dedicated radioligand displacement assays or similar techniques to characterize these interactions for this compound are not extensively reported in the available literature. researchgate.netmerckmillipore.comnih.gov Such assays are crucial for determining the affinity (Ki) of a compound for a particular receptor and for understanding the competitive or non-competitive nature of this binding. merckmillipore.comnih.gov

Cellular Assays: Impact on Cell Viability, Proliferation, and Apoptosis Induction (mechanistic insights)

Detailed cellular assays focusing specifically on the impact of this compound on cell viability, proliferation, and the induction of apoptosis are not widely available in the current scientific literature. sciencellonline.comnih.govpromega.com While some related compounds have been studied for their cytotoxic effects, specific data on this compound's direct influence on these cellular processes, including mechanistic insights into how it might induce apoptosis (e.g., through caspase activation or DNA fragmentation), remains to be elucidated. bvsalud.orgnih.govresearchgate.net

Modulation of Intracellular Signaling Pathways (e.g., MAPK, NF-κB)

Research on the specific modulation of intracellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, by this compound is currently limited. researchgate.netnih.govnews-medical.net These pathways are critical in regulating a variety of cellular processes, including inflammation, cell growth, and apoptosis. mdpi.complos.org While the biological activities of this compound, such as its potential anti-inflammatory or cytotoxic effects, might suggest an interaction with these signaling cascades, direct experimental evidence and mechanistic studies are needed to confirm and detail these interactions.

Antimicrobial, Antiviral, or Antiparasitic Activities (mechanistic aspects)

There is limited specific information available regarding the antimicrobial, antiviral, or antiparasitic activities of this compound and their underlying mechanisms. While other alkaloids have been investigated for such properties, dedicated studies on this compound are not prevalent in the reviewed literature. proquest.comnih.govvinmec.com The potential mechanisms for such activities could involve disruption of microbial cell membranes, inhibition of essential viral enzymes, or interference with parasitic metabolic pathways, but these have not been specifically demonstrated for this compound. nih.govdrugbank.comresearchgate.net

In Vivo Pharmacological Studies of this compound in Animal Models (Mechanistic & Efficacy Focus, Excluding Dosage/Safety)

In vivo pharmacological studies focusing on the mechanistic and efficacy aspects of this compound in animal models are not extensively documented. While the in vitro data on cholinesterase inhibition and calcium channel blockade suggest potential therapeutic applications, detailed investigations in living organisms to confirm these effects and elucidate the underlying physiological responses are lacking. nih.govtandfonline.comresearchgate.net Animal models are crucial for understanding how a compound's in vitro activities translate into systemic effects and for identifying the complex biological interactions that govern its efficacy. frontiersin.orgnih.govnih.gov The spasmolytic activity observed in isolated rabbit jejunum, for instance, would require confirmation in a whole-animal model to assess its potential as an antispasmodic agent. nih.gov

Pharmacodynamic Characterization in Disease Models (e.g., spasmolytic activity in isolated rabbit jejunum)

This compound has demonstrated notable pharmacodynamic activity, particularly as a spasmolytic agent in ex vivo animal tissue models. Studies utilizing isolated rabbit jejunum preparations have shown that this compound induces a dose-dependent relaxation of both spontaneous and potassium chloride (KCl)-induced contractions. tandfonline.comnih.govtandfonline.com This dual action suggests a mechanism that involves the modulation of smooth muscle contractility. nih.gov

The relaxation of spontaneous contractions indicates an interference with the natural rhythmic activity of the intestinal smooth muscle. tandfonline.comnih.gov More specifically, the ability of this compound to inhibit contractions induced by a high concentration of K+ points towards a specific molecular mechanism. tandfonline.com High K+ concentrations are known to cause muscle contraction by depolarizing the cell membrane, which in turn opens voltage-dependent calcium channels and allows an influx of extracellular calcium. nih.gov The inhibitory effect of this compound on these K+-induced contractions strongly suggests that its spasmolytic activity is mediated through the blockade of these voltage-dependent Ca2+ channels. tandfonline.comnih.govtandfonline.com This action is comparable to that of verapamil, a well-known calcium channel blocker. tandfonline.com

Table 1: Spasmolytic Activity of this compound in Isolated Rabbit Jejunum

| Contraction Type | EC₅₀ Value (mg/mL) | Implied Mechanism |

|---|---|---|

| Spontaneous | 0.1 | Interference with natural rhythmic contractions |

| K⁺-induced | 0.4 | Blockade of voltage-dependent Ca²⁺ channels |

Data sourced from studies on isolated rabbit jejunum preparations. tandfonline.comnih.govtandfonline.com

Target Engagement Studies and Biomarker Identification in Animal Systems

Currently, there is a lack of publicly available research specifically detailing in vivo target engagement studies or the identification of specific biomarkers in animal systems for this compound. Such studies are crucial to confirm that a compound binds to its intended molecular target within a living organism and to identify measurable indicators of this engagement. pelagobio.comrsc.org While the pharmacodynamic effects observed in isolated tissues provide strong evidence for its mechanism, further in vivo studies would be required to fully characterize its target engagement and to discover associated biomarkers. nih.gov

Elucidation of Molecular and Cellular Mechanisms of Action

The primary molecular target identified for this compound's spasmolytic action is the voltage-dependent L-type calcium channel. tandfonline.comnih.govtandfonline.comlitfl.com The validation for this target comes from experiments where this compound effectively inhibited smooth muscle contractions induced by high concentrations of KCl. tandfonline.com This method is a standard approach to identify calcium channel blocking activity, as KCl-induced contractions are primarily dependent on the influx of extracellular calcium through these specific channels. nih.govcvpharmacology.com By blocking these channels, this compound prevents the increase in intracellular calcium that is necessary for the activation of myosin light chain kinase and subsequent muscle contraction. cvphysiology.com

In addition to its calcium channel blocking activity, this compound has also been identified as an inhibitor of cholinesterase enzymes. tandfonline.comnih.gov Specifically, it acts as a linear mixed-type inhibitor of acetylcholinesterase (AChE) and a noncompetitive inhibitor of butyrylcholinesterase (BChE). tandfonline.comnih.govtandfonline.com This indicates that this compound can bind to these enzymes at a site other than the active site, altering their ability to hydrolyze acetylcholine. However, the spasmolytic effects observed in the rabbit jejunum are primarily attributed to its calcium channel blocking properties rather than its cholinesterase inhibition. tandfonline.comjpp.krakow.pl

As of now, specific studies on gene and protein expression profiling following exposure to this compound are not available in the public domain. This type of analysis, often conducted using techniques like DNA microarrays or proteomics, would provide a global view of the cellular response to the compound. nih.govwikipedia.orgyoutube.com Such research could reveal broader changes in cellular function, identify secondary effects, and help to understand the full spectrum of its biological activity beyond its primary targets. nih.gov

This compound's primary action of blocking voltage-dependent calcium channels directly perturbs the calcium signaling pathway, which is fundamental to smooth muscle contraction. cvphysiology.comnih.gov By reducing calcium influx, it interferes with the calcium-calmodulin complex formation, which in turn downregulates the activity of myosin light chain kinase. cvphysiology.com This is a critical control point in smooth muscle cell function.

Furthermore, its inhibitory action on acetylcholinesterase and butyrylcholinesterase suggests a potential to modulate cholinergic signaling. tandfonline.comnih.gov Cholinergic pathways, particularly those involving muscarinic receptors (like M2 and M3) in smooth muscle, are crucial for regulating gut motility. guidetopharmacology.orgnih.gov While the direct link between this compound's cholinesterase inhibition and its spasmolytic effect is considered secondary, this activity indicates a potential for crosstalk with the cholinergic system. tandfonline.comraftpubs.com Perturbation of these pathways could have broader implications for autonomic nervous system regulation. nih.govsys-bio.net

Ecological and Ethnobotanical Significance of Isoplatydesmine Containing Organisms

Natural Distribution and Phytochemical Profiling of Isoplatydesmine in Plant Species

This compound is a furoquinoline alkaloid found within various plant species, most notably in the Rutaceae family, also known as the rue or citrus family. biorxiv.orgbiorxiv.orgwikipedia.org This family comprises a diverse range of plants, from herbs and shrubs to large trees, which are often aromatic due to the presence of oil glands on their leaves. wikipedia.org Phytochemical analyses have confirmed the presence of this compound in several genera within this family, highlighting its specific distribution in the plant kingdom.

Rutaceae Family:

Skimmia laureola : This evergreen shrub, found in the Himalayan regions, is a known source of this compound. researchgate.netresearchgate.net Phytochemical studies of its aerial parts have led to the isolation of this compound along with other quinoline (B57606) alkaloids like ribalinine (B15364802) and 3-hydroxy, 2, 2, 6-trimethyl-3, 4, 5, 6-tetrahydro-2H-pyrano[3,2-c] quinoline 5-one. nih.govtandfonline.cominformaticsjournals.co.innih.gov The presence of these compounds contributes to the plant's chemical profile. nih.gov

Citrus macroptera : Commonly known as the Melanesian papeda or satkara, this citrus species also contains this compound. scialert.netimrpress.comnih.govinnovareacademics.inknapsackfamily.com The fruit, in particular, has been the subject of phytochemical investigations which have revealed a variety of compounds including limonene, beta-caryophyllene, geranial, edulinine, and ribalinine, in addition to this compound. scialert.netimrpress.comnih.govinnovareacademics.inplos.org

Vepris hemp : A critically endangered shrub from the Usambara Mountains in Tanzania, Vepris hemp has been found to contain this compound. biorxiv.orgbiorxiv.org Chemical analysis of this species has identified four quinoline alkaloids, including this compound, kokusaginine, N-methylplaty-desminium ion, and ribalinium ion, alongside several acridone (B373769) alkaloids. biorxiv.orgbiorxiv.orgresearchgate.net this compound has also been reported in other Vepris species such as V. soyauxii, V. nobilis, V. simplicifolia, and V. tabouensis. biorxiv.org

Araliopsis soyauxii : This African tree is another member of the Rutaceae family from which this compound has been isolated. knapsackfamily.commdpi.com Both the root bark and trunk bark contain a variety of alkaloids. Specifically, (+) this compound has been identified in the root bark, along with maculine, flindersiamine, skimmianine, and (-) ribalinine. The trunk bark also contains this compound.

Table 1: Distribution of this compound in Rutaceae Species

| Plant Species | Family | Plant Part(s) Containing this compound |

| Skimmia laureola | Rutaceae | Aerial parts |

| Citrus macroptera | Rutaceae | Fruit |

| Vepris hemp | Rutaceae | Not specified |

| Araliopsis soyauxii | Rutaceae | Root bark, Trunk bark |

Ecological Roles of this compound: Plant Defense, Allelopathy, and Chemical Ecology Interactions

The presence of this compound and other alkaloids in plants suggests their involvement in various ecological interactions. These secondary metabolites are generally not essential for the primary metabolic processes of the plant but play crucial roles in defense and communication with the surrounding environment.

Plant Defense: Alkaloids are widely recognized for their defensive properties against herbivores and pathogens. The bitter taste and potential toxicity of compounds like this compound can deter feeding by insects and other animals. For instance, some alkaloids from the Rutaceae family have shown deterrent effects against herbivores. researchgate.net The production of such compounds is a key strategy for plant survival in diverse ecosystems.

Allelopathy: Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. While direct evidence for the allelopathic activity of pure this compound is limited, related compounds from the Rutaceae family have demonstrated allelopathic potential. mdpi.comresearchgate.netnih.gov For example, extracts from Ruta graveolens containing various alkaloids have been shown to affect the germination of other plant species. nih.gov This suggests that this compound, as part of the plant's chemical arsenal, could contribute to its competitive ability by influencing the surrounding flora.

Chemical Ecology Interactions: The chemical profile of a plant, including the presence of this compound, mediates its interactions with a wide range of organisms. These interactions can be complex, involving attraction of pollinators, repulsion of herbivores, and defense against microbial pathogens. For example, some plant compounds act as attractants for insects involved in egg deposition. researchgate.net The specific role of this compound in these intricate chemical dialogues within its native ecosystem warrants further investigation.

Ethnobotanical Documentation and Traditional Uses of this compound-Producing Plants

The plants that produce this compound have a rich history of use in traditional medicine and cultural practices across different regions of the world. It is important to note that this documentation focuses on the historical and cultural context of their use, not on clinical efficacy.

Skimmia laureola : In the Himalayan regions, Skimmia laureola holds significant cultural and traditional importance. researchgate.netresearchgate.net The leaves are used in socio-religious ceremonies, where the smoke from burning them is believed to purify the air and exorcise evil spirits. researchgate.netpfaf.org Traditionally, the leaves have been used to address various ailments, including stomach problems like aches, dysentery, and nausea. researchgate.netresearchgate.net In Pakistan, it has been used for treating cold, fever, and headache, and the smoke from its leaves is also used as a demon repellent. nih.govinnspub.net The leaves are also made into garlands and considered sacred. innspub.net

Citrus macroptera : Known as 'Satkara' in Bangladesh, the fruit of Citrus macroptera is used both as a food ingredient and in traditional medicine. scialert.netplos.org It is used to flavor meat and chicken dishes and in the preparation of pickles. scialert.net Traditionally, the fruit has been used as an appetite stimulant and to treat fever. plos.orgspringermedizin.deresearchgate.net In some parts of Melanesia, the fruits are believed to have antiseptic properties. ontosight.ai

Vepris species : Various species of the genus Vepris are utilized in traditional African medicine. researchgate.net They are employed for a wide range of conditions, including whooping cough and colic in children. researchgate.net

Araliopsis soyauxii : In traditional Cameroonian medicine, Araliopsis soyauxii is used for the treatment of various diseases, including malaria. researchgate.netnih.govamazon.com The bark of this plant is a key component in these traditional preparations. nih.govamazon.com

Table 2: Ethnobotanical Uses of this compound-Containing Plants

| Plant Species | Traditional Use | Cultural Context/Region |

| Skimmia laureola | Air purifier, exorcism, treatment of stomach ailments, cold, fever, headache. | Himalayan regions, Pakistan researchgate.netresearchgate.netnih.govpfaf.orginnspub.net |

| Citrus macroptera | Food flavoring, appetite stimulant, treatment of fever, antiseptic. | Bangladesh, Melanesia scialert.netplos.orgspringermedizin.deresearchgate.netontosight.ai |

| Vepris species | Treatment of whooping cough, colic. | Africa researchgate.netresearchgate.net |

| Araliopsis soyauxii | Treatment of malaria and other diseases. | Cameroon, Africa researchgate.netnih.govamazon.com |

Emerging Research Frontiers and Future Perspectives on Isoplatydesmine

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Isoplatydesmine Research

The advent of "omics" technologies offers a powerful, systems-level approach to understanding the complex biological context of natural products like this compound. While specific omics studies on this compound are still nascent, the application of these technologies to other alkaloids, particularly within the same family, provides a roadmap for future research. frontiersin.org

Genomics: The genomic analysis of this compound-producing plant species, such as those from the Rutaceae family, is a crucial first step. nih.gov High-throughput sequencing can identify the genes encoding the enzymes involved in the furoquinoline alkaloid biosynthetic pathway. By identifying these genes, it may be possible to use synthetic biology approaches to enhance the production of this compound or create novel derivatives. frontiersin.orgnih.gov

Proteomics: Proteomic studies can identify and quantify the proteins present in the plant at various stages of growth and under different environmental conditions. This can help to pinpoint the key enzymes and regulatory proteins involved in this compound biosynthesis. frontiersin.orgplos.org For instance, identifying the specific synthases and transferases can provide targets for metabolic engineering to increase yields. frontiersin.org The integration of proteomic and transcriptomic data can offer a more complete picture of the regulatory networks governing alkaloid production. plos.org

Metabolomics: Metabolomic profiling allows for the comprehensive analysis of all small-molecule metabolites, including this compound and its precursors and derivatives, within a biological system. grafiati.com This can be used to understand the metabolic flux through the biosynthetic pathway and to identify other related compounds that may have interesting biological activities. ucl.ac.ukresearchgate.net Furthermore, metabolomics can be a powerful tool in understanding the response of organisms to this compound treatment. researchgate.net

The integration of these omics technologies, often referred to as multi-omics, can provide a holistic understanding of this compound, from its genetic blueprint to its final metabolic products and their interactions within a biological system. frontiersin.orgresearchgate.netf1000research.com

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

The detection and quantification of this compound, which often occurs in trace amounts in natural sources, requires highly sensitive and specific analytical techniques. nih.gov Modern analytical chemistry offers a suite of powerful tools for this purpose.

Chromatographic and Spectrometric Methods: High-performance liquid chromatography (HPLC) is a foundational technique for the isolation and purification of this compound from complex plant extracts. ljmu.ac.uk For more detailed analysis, ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), particularly quadrupole time-of-flight mass spectrometry (Q-TOF/MS), has emerged as a powerful tool for the rapid and accurate determination of furoquinoline alkaloids. tandfonline.com This technique provides excellent peak resolution and allows for the characterization of compounds based on their mass-to-charge ratio and fragmentation patterns. tandfonline.com

Metabolite Profiling: Advanced mass spectrometry techniques, such as Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), are being used for the in-depth metabolite profiling of alkaloids in biological samples like plasma, urine, and feces. nih.gov This allows researchers to identify the various metabolites of this compound after administration, providing crucial insights into its absorption, distribution, metabolism, and excretion (ADME) profile. wuxiapptec.com Understanding the metabolic fate of this compound is essential for its development as a potential therapeutic agent. nih.gov

The following table summarizes some of the advanced analytical techniques applicable to this compound research:

| Analytical Technique | Application in this compound Research | Key Advantages |

| UPLC-Q-TOF/MS | Qualitative and quantitative analysis of this compound in plant extracts and biological samples. | High resolution, sensitivity, and speed; allows for structural elucidation. tandfonline.com |

| HPLC | Isolation and purification of this compound from natural sources. | Robust and widely available. ljmu.ac.uk |

| FT-ICR-MS | In-depth metabolite profiling and identification of metabolic pathways. | Ultra-high mass accuracy and resolution. nih.gov |

| NMR Spectroscopy | Structural elucidation of this compound and its derivatives. | Provides detailed structural information. nih.gov |

Exploration of Novel Biological Activities and Untapped Therapeutic Potential (mechanistic, preclinical)

Initial research has hinted at the anti-inflammatory, antimicrobial, and antioxidant properties of furoquinoline alkaloids. nih.gov However, recent preclinical studies are beginning to uncover more specific and potentially valuable therapeutic applications for this compound. okids-net.atprofil.comcriver.comwikipedia.org